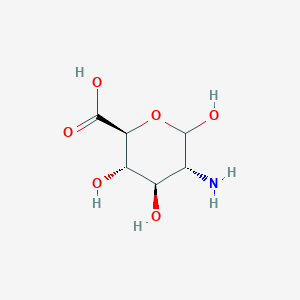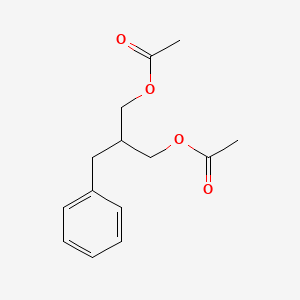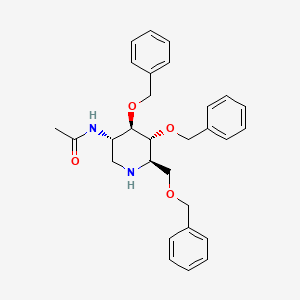
(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, also known as 2-Amino-3,4,6-trihydroxy-5-(hydroxymethyl)tetrahydropyran-2-carboxylic acid, is an important organic compound that has been extensively studied in the field of organic chemistry. It is a derivative of the naturally occurring amino acid l-tyrosine, and has a variety of applications in a wide range of scientific and industrial fields. This compound has been used as a chiral building block in the synthesis of various heterocyclic compounds, as well as in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a reagent in various organic reactions, and in the synthesis of polymers materials.
Applications De Recherche Scientifique
(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals and agrochemicals, and the synthesis of polymers materials. It has also been used as a chiral building block in the synthesis of various compounds, and as a reagent in various organic reactions. In addition, this compound has been used in the synthesis of various natural products and in the study of their structure and reactivity.
Mécanisme D'action
The mechanism of action of (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is not fully understood, but it is believed to involve the formation of a reactive intermediate through a nucleophilic attack on the carbonyl group of the compound. This intermediate then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that this compound may have some anti-inflammatory and antioxidant properties, as well as some potential anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid in laboratory experiments is its availability and ease of use. This compound is relatively inexpensive, and it can be synthesized in a relatively short amount of time. Additionally, it is relatively stable and can be stored for long periods of time. However, the compound is sensitive to light and air, and it must be handled with care.
Orientations Futures
The future directions for research involving (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid are numerous. Some potential areas of research include exploring the compound’s potential use in the synthesis of novel pharmaceuticals and agrochemicals, as well as its potential use in the synthesis of polymers materials. Additionally, further research could be conducted to explore the compound’s potential anti-inflammatory, antioxidant, and anti-cancer effects. Finally, further research could be conducted to explore the compound’s mechanism of action and its potential applications in organic synthesis.
Méthodes De Synthèse
The synthesis of (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is typically achieved through a multi-step process involving the reaction of l-tyrosine with formaldehyde and hydrochloric acid in an aqueous medium. The reaction is catalyzed by a base, and the product is then isolated and purified by chromatographic methods. The overall yield of the reaction is typically quite high, and the compound can be prepared in high purity and in a relatively short amount of time.
Propriétés
IUPAC Name |
(2S,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO6/c7-1-2(8)3(9)4(5(10)11)13-6(1)12/h1-4,6,8-9,12H,7H2,(H,10,11)/t1-,2-,3+,4+,6?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIPFXSBMSGPKB-ISAMGBGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(OC1O)C(=O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)



